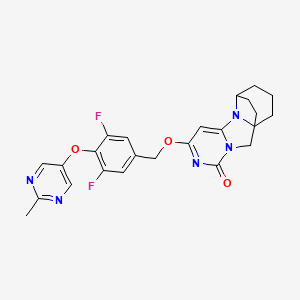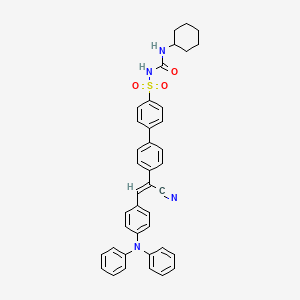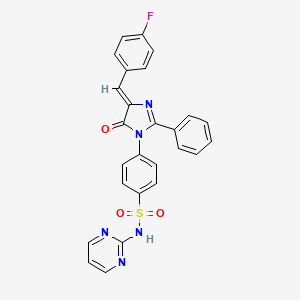![molecular formula C25H26ClN3O B12378128 (RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)
(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GRT2932Q involves several steps and specific reaction conditions. The compound is typically synthesized through a series of organic reactions that include the formation of key intermediates and their subsequent transformation into the final product . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
GRT2932Q undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GRT2932Q has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the properties and functions of the ORL1 receptor.
Biology: It is used in cellular and molecular biology research to investigate the signaling pathways and physiological roles of the ORL1 receptor.
Medicine: It is used in pharmacological research to develop new therapeutic agents targeting the ORL1 receptor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
GRT2932Q exerts its effects by binding to the ORL1 receptor, which is a G protein-coupled receptor involved in various physiological processes . Upon binding, GRT2932Q activates the receptor, leading to the initiation of intracellular signaling pathways that mediate its effects . The specific molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) and other downstream effectors .
Comparison with Similar Compounds
GRT2932Q is unique compared to other similar compounds due to its nonpeptidic nature and specific agonistic activity towards the ORL1 receptor . Similar compounds include:
Nociceptin: A peptide agonist of the ORL1 receptor.
Ro 64-6198: A nonpeptidic agonist of the ORL1 receptor with different chemical properties.
J-113397: An antagonist of the ORL1 receptor used for comparative studies.
Properties
Molecular Formula |
C25H26ClN3O |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
8-(1,2-dihydroacenaphthylen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C25H25N3O.ClH/c29-24-25(28(17-26-24)20-9-2-1-3-10-20)12-14-27(15-13-25)22-16-19-8-4-6-18-7-5-11-21(22)23(18)19;/h1-11,22H,12-17H2,(H,26,29);1H |
InChI Key |
CTPVGIUCSWWLNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)C4CC5=CC=CC6=C5C4=CC=C6.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)


![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)

![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)



![[1-13Cgal]Lactose Monohydrate](/img/structure/B12378118.png)

